
1-Chloro-1-nitrocycloheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-1-nitrocycloheptane is an organic compound belonging to the class of nitroalkanes It features a seven-membered cycloalkane ring with a chlorine atom and a nitro group attached to the same carbon atom
Vorbereitungsmethoden
The synthesis of 1-Chloro-1-nitrocycloheptane can be achieved through several methods. One common approach involves the chlorination of cycloheptanone oxime using a chlorinating agent such as tert-butyl hypochlorite in the presence of a solvent like trichlorofluoromethane . Another method includes the nitration of cycloheptane followed by chlorination under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
1-Chloro-1-nitrocycloheptane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 1-nitrocycloheptanol.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like lithium aluminum hydride, resulting in 1-chloro-1-aminocycloheptane.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides under specific conditions.
Common reagents used in these reactions include sodium hydroxide, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the reaction conditions and the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-1-nitrocycloheptane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and in studying reaction mechanisms.
Biology: The compound can be used in biochemical studies to understand the interactions of nitro and chloro groups with biological molecules.
Wirkmechanismus
The mechanism of action of 1-Chloro-1-nitrocycloheptane involves its interaction with molecular targets through its nitro and chloro groups. The nitro group can participate in redox reactions, while the chloro group can undergo nucleophilic substitution. These interactions can affect various biochemical pathways and molecular targets, leading to diverse biological effects .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-1-nitrocycloheptane can be compared with other similar compounds such as:
1-Chloro-1-nitrocyclohexane: Similar structure but with a six-membered ring, leading to different chemical properties and reactivity.
1-Chloro-1-nitropropane: A smaller molecule with different physical and chemical properties.
1-Chloro-1,1-difluoroethane: A haloalkane with different substituents and applications.
The uniqueness of this compound lies in its seven-membered ring structure, which imparts distinct chemical properties and reactivity compared to its six-membered or smaller counterparts.
Eigenschaften
CAS-Nummer |
75107-66-3 |
|---|---|
Molekularformel |
C7H12ClNO2 |
Molekulargewicht |
177.63 g/mol |
IUPAC-Name |
1-chloro-1-nitrocycloheptane |
InChI |
InChI=1S/C7H12ClNO2/c8-7(9(10)11)5-3-1-2-4-6-7/h1-6H2 |
InChI-Schlüssel |
HPPSEGOOUCSLHS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CC1)([N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


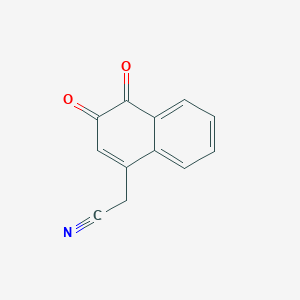
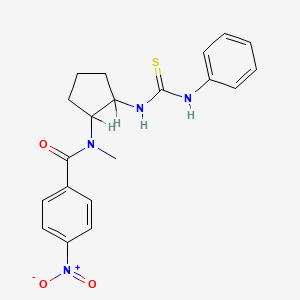
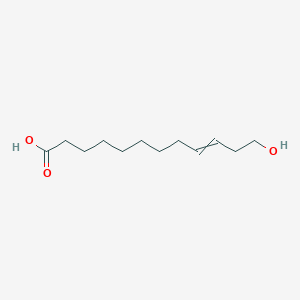
![Silane, (1,1-dimethylethyl)[(1-ethenyl-2-propenyl)oxy]dimethyl-](/img/structure/B14435143.png)
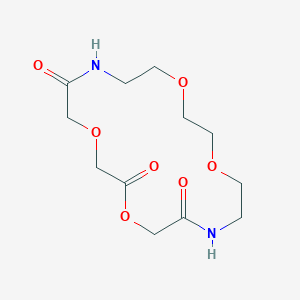
![1-[(Butylsulfanyl)methyl]-4-chlorobenzene](/img/structure/B14435157.png)
![1-[Methyl(nitroso)amino]butyl acetate](/img/structure/B14435158.png)
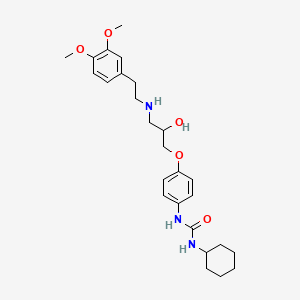
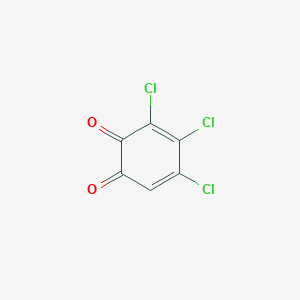
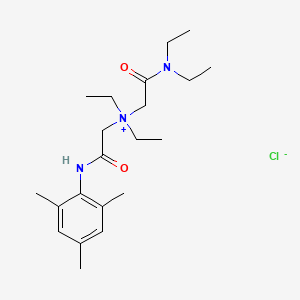
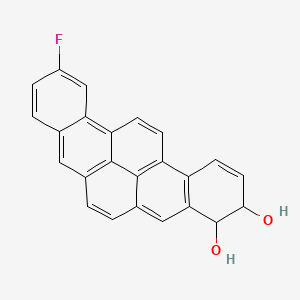
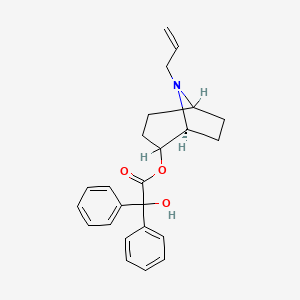
![(2S,3R,4S,5R,6R)-6-[[(6aR,6bS,8aR,9R,10S,12aR,14bR)-9-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B14435194.png)

